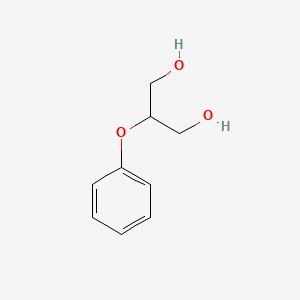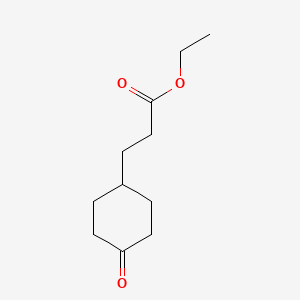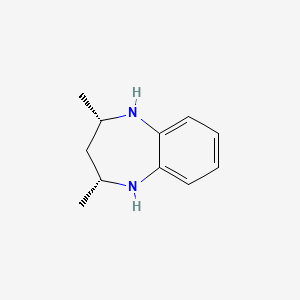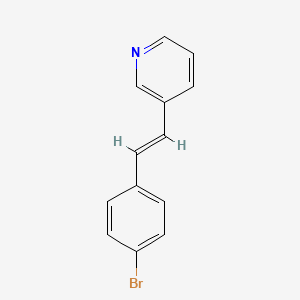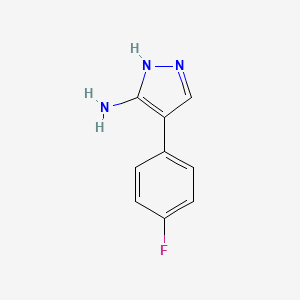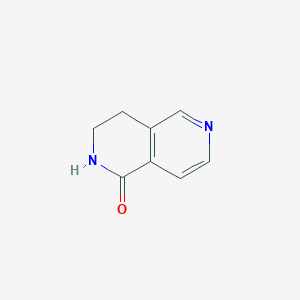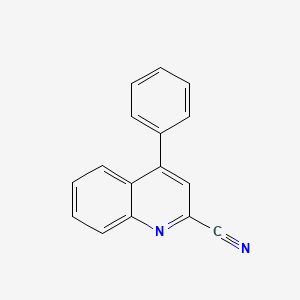
4-Phenylquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Phenylquinoline-2-carbonitrile is a nitrogen-containing bicyclic compound . It is widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular formula of this compound is C16H10N2 . It can be visualized using a structural formula editor and a 3D model viewer .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors. For example, the presence of electron-releasing hydroxyl (–OH) groups in AAC-3 increases the inhibition efficiency whereas electron-withdrawing nitro (–NO2) groups in AAC-1 decrease the inhibition efficiency .Physical and Chemical Properties Analysis
Physical properties of this compound include color, density, hardness, and melting and boiling points . Its chemical properties describe the ability of the substance to undergo a specific chemical change .Safety and Hazards
Eigenschaften
CAS-Nummer |
5855-58-3 |
|---|---|
Molekularformel |
C16H10N2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
4-phenylquinoline-2-carbonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-13-10-15(12-6-2-1-3-7-12)14-8-4-5-9-16(14)18-13/h1-10H |
InChI-Schlüssel |
SYJXCMHVTIICMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


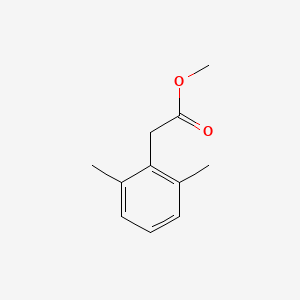

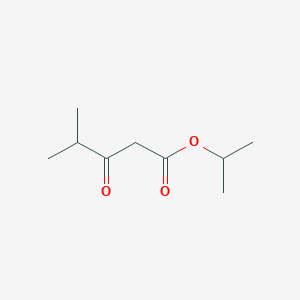
![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)

